molecular formula C11H14ClNO B1485505 trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol CAS No. 2139475-85-5

trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485505
CAS No.: 2139475-85-5
M. Wt: 211.69 g/mol
InChI Key: AMLSOWLKALBBPX-GHMZBOCLSA-N
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Description

trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol: is a chemical compound with the molecular formula C11H14ClNO It is a cyclobutanol derivative where the amino group is substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanone and 3-chloro-4-methylaniline.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the nucleophilic addition of the amine to the carbonyl group of cyclobutanone.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of substituted cyclobutanol derivatives.

Scientific Research Applications

trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • trans-2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol
  • trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol

Uniqueness

trans-2-[(3-Chloro-4-methylphenyl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2R)-2-(3-chloro-4-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-2-3-8(6-9(7)12)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSOWLKALBBPX-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCC2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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